molecular formula C12H18N2O3S B602201 阿替卡因杂质 A CAS No. 1712677-79-6

阿替卡因杂质 A

货号: B602201
CAS 编号: 1712677-79-6
分子量: 270.35 g/mol
InChI 键: DSGKAUAFDAOGME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Articaine Impurity A, also known as Methyl 3- { [2- (propylamino)acetyl]amino}-4-methylthiophene-2-carboxylate, is an impurity of Articaine . Articaine is an amide-based short-acting local anesthetic used for regional anesthesia in day-case settings such as arthroscopy, hand surgery, and dentistry .


Molecular Structure Analysis

The empirical formula of Articaine Impurity A is C12H18N2O3S . Its molecular weight is 270.35 .

科学研究应用

药理学研究

在药理学中,阿替卡因杂质 A 对于研究阿替卡因的代谢和生物利用度具有重要意义。 了解其药代动力学有助于优化剂量并最大程度地减少潜在的副作用 {svg_1}.

麻醉学

This compound 与麻醉学相关,用于评估阿替卡因的安全性及有效性,尤其是在与利多卡因等其他麻醉剂相比时。 研究通常侧重于其在特定人群中的应用,例如儿童患者,以评估不良反应的风险 {svg_2}.

医学研究

医学研究将this compound 用作开发新型治疗药物的参考标准。 它有助于验证用于检测和定量生物样本中阿替卡因的分析方法 {svg_3}.

毒理学研究

毒理学家研究this compound 以了解阿替卡因的毒理学特征。 这包括调查其导致过敏反应、神经毒性和其他不良反应的可能性 {svg_4}.

化学合成

在化学合成中,this compound 作为合成化学家开发新合成路线或改进现有路线的目标分子。 这可以导致更有效、更经济的阿替卡因及其相关化合物的生产方法 {svg_5}.

作用机制

Target of Action

Articaine Impurity A, like its parent compound Articaine, primarily targets the α-subunit of the voltage-gated sodium channels within the inner cavity of the nerve . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Articaine Impurity A interacts with its targets by binding to the sodium channels , which blocks both the initiation and conduction of nerve impulses . This binding increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .

Biochemical Pathways

The biochemical pathways affected by Articaine Impurity A are primarily related to nerve conduction. By blocking sodium channels, it disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This results in a decrease in neuronal excitability, leading to local anesthesia.

Pharmacokinetics

Articaine Impurity A shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Articaine. After administration, it is rapidly metabolized. About 90% of Articaine is quickly metabolized via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney . The serum half-life of Articaine is approximately 20 minutes . These properties contribute to its bioavailability and its short duration of action.

Result of Action

The molecular and cellular effects of Articaine Impurity A’s action primarily involve the disruption of normal neuronal activity. By blocking sodium channels, it prevents the generation and propagation of action potentials in neurons, leading to a loss of sensation in the area where it is administered .

Action Environment

The action, efficacy, and stability of Articaine Impurity A can be influenced by various environmental factors. For instance, the pH of the tissue can affect the degree of ionization of the compound, which can influence its ability to cross cell membranes and exert its anesthetic effect. Furthermore, the presence of inflammation can alter tissue pH and vascular permeability, potentially affecting the drug’s action . It is also important to note that Articaine Impurity A should be stored in the original container at +5°C ± 3°C, protected from light .

安全和危害

Articaine Impurity A should be handled in accordance with good occupational hygiene, safety, and laboratory practices. It’s recommended to avoid exposure and use personal protective equipment .

未来方向

While specific future directions for Articaine Impurity A are not available, Articaine, the parent compound, continues to be a subject of research. For instance, there are ongoing studies on the use of buffered Articaine in dentistry .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Articaine Impurity A involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with 2-chloro-1,1,2-trifluoroethane in the presence of a base to form the desired product.", "Starting Materials": [ "4-methyl-3-(trifluoromethyl)aniline", "2-chloro-1,1,2-trifluoroethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-(trifluoromethyl)aniline and base in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add 2-chloro-1,1,2-trifluoroethane to the reaction mixture and stir at room temperature for several hours", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 4: Purify the product by column chromatography or recrystallization" ] }

1712677-79-6

分子式

C12H18N2O3S

分子量

270.35 g/mol

IUPAC 名称

methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C12H18N2O3S/c1-4-5-13-6-9(15)14-10-8(2)7-18-11(10)12(16)17-3/h7,13H,4-6H2,1-3H3,(H,14,15)

InChI 键

DSGKAUAFDAOGME-UHFFFAOYSA-N

规范 SMILES

CCCNCC(=O)NC1=C(SC=C1C)C(=O)OC

外观

Solid powder

纯度

> 95%

数量

Milligrams-Grams

同义词

Acetamidoarticaine HCl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。